Pectinase - 9032-75-1

Pectinase

Catalog Number: EVT-1507799
CAS Number: 9032-75-1
Molecular Formula: C18H37N(CH3)2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pectin

Relevance: Pectin is the primary substrate for pectinase. Pectinase enzymes catalyze the breakdown of pectin by hydrolyzing the glycosidic bonds within its structure. This degradation of pectin is essential for various industrial processes, including fruit juice clarification and extraction, textile processing, and papermaking [, , , ].

Polygalacturonic Acid

Relevance: Polygalacturonic acid serves as a substrate for certain types of pectinase enzymes, particularly exo-polygalacturonases. These enzymes cleave polygalacturonic acid chains from the non-reducing end, releasing galacturonic acid monomers [, , , , ]. The activity of exo-polygalacturonases on polygalacturonic acid is a key aspect of pectin degradation and is often studied in research on pectinase enzymes.

Galacturonic Acid

Relevance: Galacturonic acid is a product of pectinase activity. When pectinase enzymes, such as exo-polygalacturonases, hydrolyze pectin or polygalacturonic acid, galacturonic acid monomers are released [, ]. The presence of galacturonic acid is often used as an indicator of pectinase activity in various assays.

Cellulose

Relevance: Cellulose is often found in association with pectin in plant cell walls. In some studies, pectinase preparations have been found to exhibit cellulase activity, indicating the presence of cellulase enzymes that can degrade cellulose []. This finding suggests potential applications of pectinase-producing microorganisms or enzyme preparations in processes requiring the breakdown of both pectin and cellulose, such as biofuel production from lignocellulosic biomass.

Glucose

Relevance: Glucose is sometimes used as a carbon source in the fermentation media for pectinase production []. It can influence the growth of the microorganisms and, consequently, the production of pectinase enzymes.

Fructose

Relevance: Similar to glucose, fructose is utilized as a carbon source in the fermentation media for pectinase production []. The choice of carbon source, whether glucose, fructose, or other sugars, can impact the yield and activity of pectinase enzymes produced by microorganisms.

Sucrose

Relevance: Sucrose is another commonly used carbon source for the cultivation of microorganisms producing pectinase enzymes [, ]. It provides a readily available energy source for microbial growth and enzyme production.

Source

Pectinase is predominantly sourced from microorganisms such as fungi and bacteria. Notably, Aspergillus niger, Bacillus licheniformis, and Serratia marcescens have been identified as significant producers. These organisms thrive on pectic substrates, making them ideal candidates for industrial enzyme production. The use of agricultural waste as a substrate for cultivation has also been explored to enhance cost-effectiveness in pectinase production .

Classification

Pectinase can be classified into several categories based on their specific activities:

  • Pectin Methylesterases: Enzymes that demethylate pectin.
  • Protopectinases: Enzymes that degrade protopectin into soluble pectin.
  • Polygalacturonases: Enzymes that break down the galacturonic acid chains in pectin .
Synthesis Analysis

Methods

Pectinase is typically produced through fermentation processes involving various strains of microorganisms. The methods include submerged fermentation and solid-state fermentation, with submerged fermentation being more common due to its efficiency and control over environmental conditions.

  1. Submerged Fermentation: Involves culturing microorganisms in liquid media containing pectin-rich substrates. For instance, Aspergillus niger is often grown in media supplemented with orange peel or apple pomace under controlled temperature and pH conditions .
  2. Solid-State Fermentation: Utilizes solid substrates without free-flowing liquid, which can be more economical but requires careful management of moisture levels.

Technical Details

The production process often includes optimizing parameters such as temperature, pH, and incubation time to maximize enzyme yield. Techniques like Plackett-Burman design and Central Composite Design are used to statistically analyze and optimize these parameters .

Molecular Structure Analysis

Structure

Pectinase enzymes are glycoproteins composed of various amino acids that contribute to their functional properties. The molecular structure typically includes active sites that interact specifically with pectin molecules, facilitating their hydrolysis.

Data

The molecular weight of pectinases varies widely among different sources, generally ranging from 30 kDa to 100 kDa depending on the specific type of enzyme and its source . Crystallographic studies have revealed complex three-dimensional structures that are essential for their catalytic activity.

Chemical Reactions Analysis

Reactions

Pectinase catalyzes the hydrolysis of pectin through several reactions:

  • Deesterification: The removal of methyl esters from pectin.
  • Depolymerization: Breaking down the long chains of galacturonic acid units into shorter oligomers or monomers.

Technical Details

The reaction mechanism involves the formation of a transition state where water molecules attack the glycosidic bonds in pectin, leading to its degradation. The rate of these reactions can be influenced by factors such as temperature and pH .

Mechanism of Action

Process

The mechanism by which pectinase acts involves several steps:

  1. Binding: The enzyme binds to the substrate (pectin) at its active site.
  2. Catalysis: The enzyme facilitates the cleavage of glycosidic bonds through hydrolysis.
  3. Product Release: The resulting oligosaccharides or monosaccharides are released, allowing the enzyme to catalyze further reactions.

Data

Kinetic studies indicate that pectinase exhibits Michaelis-Menten kinetics, with varying values for KmK_m (Michaelis constant) depending on substrate concentration and environmental conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid when produced in fermentation.
  • Molecular Weight: Varies; commonly between 30 kDa to 100 kDa.

Chemical Properties

Applications

Pectinase has numerous applications across various industries:

  • Food Industry: Used extensively for juice clarification, wine production, and improving fruit processing efficiency.
  • Textile Industry: Employed in the retting process for natural fibers.
  • Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its ability to degrade polysaccharides .

The increasing demand for natural food processing methods continues to drive research into optimizing pectinase production and enhancing its applications across different sectors.

Properties

CAS Number

9032-75-1

Product Name

Pectinase

Molecular Formula

C18H37N(CH3)2

Synonyms

Pectinglycosidase;MACERASE PECTINASE;MACERASE(R) PECTINASE;MACERASE(R) PECTINASE, RHIZOPUS SPECIES;MACERASE(TM) PECTINASE;MACEROZYME R-10;IUB: 4.2.2.10;EC 3.2.1.15

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